molecular formula C23H18N4O3S B2647322 Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate CAS No. 333960-78-4

Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B2647322
CAS No.: 333960-78-4
M. Wt: 430.48
InChI Key: LMBXVCAOZQKLEV-UHFFFAOYSA-N
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Description

Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a pyridine-based small molecule characterized by a 3,5-dicyanopyridine core substituted with a 6-amino group, a 4-(4-methoxyphenyl) moiety, and a benzyl-sulfanylacetate side chain.

Properties

IUPAC Name

benzyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-29-17-9-7-16(8-10-17)21-18(11-24)22(26)27-23(19(21)12-25)31-14-20(28)30-13-15-5-3-2-4-6-15/h2-10H,13-14H2,1H3,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXVCAOZQKLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 4-methoxybenzaldehyde, malononitrile, and ammonium acetate.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiourea or a similar reagent.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to the benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate structure. For instance, derivatives of 6-amino-3,5-dicyanopyridines have shown promising results in picrotoxin-induced convulsion models, indicating their potential use in treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents can enhance anticonvulsant efficacy, making these compounds candidates for further development in neuropharmacology .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Thiazole-pyridine hybrids derived from similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The presence of electron-withdrawing groups has been linked to increased cytotoxicity, suggesting that modifications to the benzyl compound could yield more effective anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress markers in biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several synthetic routes involving multi-step reactions. The strategic modification of functional groups on the pyridine ring can lead to compounds with enhanced biological activities. For example, the introduction of methoxy or halogen substituents has been shown to affect both the solubility and activity profiles of these compounds .

Case Studies and Research Findings

StudyFindingsApplications
Siddiqui et al., 2020Developed thiazole-integrated pyridine derivatives with high anticonvulsant activityPotential treatment for epilepsy
Łączkowski et al., 2020Synthesized new thiazole-pyridine hybrids with significant anticancer effectsCancer therapy development
Recent Antioxidant StudiesDemonstrated effective free radical scavenging propertiesPotential use in oxidative stress-related conditions

Mechanism of Action

The mechanism of action of Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related amino-3,5-dicyanopyridines reveals critical differences in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Amino-3,5-Dicyanopyridines

Compound Name Substituents (Position 4) Ester Group Molecular Weight (g/mol) Key Biological Findings
Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate 4-Methoxyphenyl Benzyl acetate 416.46 AR binding affinity (A2A subtype)
Benzyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate 4-Hydroxyphenyl Benzyl acetate 416.46 Reduced lipophilicity vs. methoxy analog
Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate (4) Furan-2-yl Methyl acetate 356.35 Moderate AR antagonism; plasma-stable
Methyl 2-{[6-amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}acetate 4-(Cyclopropylmethoxy)phenyl Methyl acetate 410.45 Enhanced A2A selectivity

Key Observations

Substituent Effects on Receptor Binding The 4-methoxyphenyl group in the target compound likely enhances AR binding compared to furan-2-yl analogs (e.g., compound 4), where the electron-rich methoxy group may stabilize π-π interactions with receptor pockets .

Ester Group Influence on Stability and Bioavailability

  • Benzyl esters (e.g., target compound) exhibit greater hydrolytic stability in plasma compared to methyl esters (e.g., compound 4 ), as shown in rat/human plasma stability assays . However, methyl esters may offer faster metabolic clearance .

Selectivity and Potency

  • The cyclopropylmethoxy substituent in compound 12 demonstrates higher A2A AR subtype selectivity (IC50 = 0.8 µM) than the target compound (IC50 = 1.2 µM), suggesting that bulkier substituents improve subtype discrimination .

Synthetic Accessibility

  • Benzyl derivatives (e.g., target compound) are synthesized in moderate yields (30–66%) via nucleophilic substitution reactions, whereas methyl analogs require milder conditions but lower yields (27–41%) .

Research Findings

  • Molecular Modeling : Docking studies (GOLD program) suggest the 4-methoxyphenyl group in the target compound forms hydrophobic interactions with AR residues (e.g., Phe168 in A2A), while the benzyl ester occupies a solvent-exposed region, minimizing steric clashes .
  • Stability Data : The benzyl ester analog shows <10% degradation in human plasma over 24 hours, contrasting with methyl ester analogs (~30% degradation) .

Biological Activity

Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with amino, dicyano, and methoxy groups, along with a sulfanylacetate moiety. The synthesis typically involves multi-step reactions starting from readily available precursors such as malononitrile and thiophenol, followed by various functional group modifications to enhance biological activity.

1. Antitumor Activity

Recent studies have demonstrated that derivatives of 6-amino-3,5-dicyanopyridines exhibit promising antitumor properties. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 1HCC8276.26 ± 0.33
Compound 2NCI-H3586.48 ± 0.11

These results indicate that modifications at the 4-position of the pyridine ring can enhance antitumor efficacy .

2. Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. In a study examining the structure-activity relationships (SAR) of thiazole-bearing molecules, it was found that certain derivatives exhibited significant protective effects in seizure models, suggesting potential applications in epilepsy treatment .

The biological activity of this compound can be attributed to its interaction with adenosine receptors (AR). Specifically, amino-3,5-dicyanopyridines have been identified as selective agonists for A2B ARs, which play a crucial role in modulating neurotransmitter release and synaptic plasticity . This interaction underpins both its anticonvulsant and potential neuroprotective effects.

Case Study 1: Anticancer Activity

A study involving various amino-pyridine derivatives demonstrated that specific substitutions on the pyridine ring significantly influenced their anticancer activity. For example, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Effects

In another investigation focusing on seizure disorders, derivatives of the compound were tested in in vitro models simulating ischemic conditions. Results showed improved synaptic plasticity and reduced neuronal death, indicating potential therapeutic benefits for conditions such as epilepsy .

Q & A

How can the synthesis of Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate be optimized to improve yield and purity?

The compound is typically synthesized via nucleophilic substitution on a 6-amino-3,5-dicyanopyridine core. Evidence shows that Procedure A (using NaHCO₃ in DMF with chloroacetic acid derivatives) achieves moderate yields (30–76%), while Procedure D (amide coupling) yields up to 73% . Key optimizations include:

  • Solvent selection : Anhydrous DMF minimizes side reactions compared to ethanol/water mixtures .
  • Base choice : NaHCO₃ avoids excessive deprotonation of sensitive cyano groups, unlike stronger bases like KOH .
  • Purification : Column chromatography (SiO₂, EtOAc/CHX 1:1) or recrystallization (EtOAc/EtOH) improves purity .

What advanced spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 7.20–8.12 ppm) can be addressed via:

  • 2D NMR (COSY, HSQC) : To assign coupling between adjacent protons and correlate carbons with protons .
  • Deuterated solvents : DMSO-d₆ suppresses exchange broadening of NH₂ and OH groups, as seen in δ 8.00–12.97 ppm .
  • IR spectroscopy : Confirm cyano (2208 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups .

How do structural modifications (e.g., aryl substituents, ester/amide groups) impact adenosine receptor binding affinity?

SAR studies reveal:

  • 4-Methoxyphenyl : Enhances A₂B receptor selectivity due to hydrophobic interactions .
  • Benzyl ester vs. acetamide : The ester group (logP ~3.5) improves membrane permeability vs. polar amides (logP ~1.2), but amides show higher in vitro affinity (IC₅₀ = 0.1–10 nM) .
  • Cyclopropylmethoxy substitution : Increases metabolic stability but reduces aqueous solubility (e.g., C20H18N4O3S, mp 205–207°C) .

What methodologies validate the compound’s stability under physiological conditions?

  • Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC to track ester hydrolysis .
  • Light/temperature stability : Store at -20°C in amber vials to prevent decomposition (≥98% purity after 6 months) .
  • DMSO stock solutions : Avoid >1 week storage; precipitate-free solutions (20 mg/mL) confirm short-term stability .

How can computational docking (e.g., GOLD) predict binding modes to adenosine receptors?

  • Protein preparation : Use crystal structures (e.g., PDB: 4UCI for A₂B) and optimize hydrogen bonding/water displacement .
  • Ligand flexibility : Allow full rotation of the benzyl and methoxyphenyl groups during genetic algorithm runs .
  • Validation : Compare predicted poses with mutagenesis data (e.g., Lys152 and Glu169 interactions critical for agonist activity) .

What strategies address low aqueous solubility for in vivo studies?

  • Co-solvents : Use 10% Cremophor EL or cyclodextrins to solubilize the compound in PBS .
  • Prodrug design : Replace benzyl ester with PEGylated or phosphate esters to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

How should contradictory data on receptor subtype selectivity be analyzed?

Discrepancies in A₁ vs. A₂B affinity (e.g., pan-ligand vs. subtype-specific profiles) may arise from:

  • Assay conditions : Differences in cAMP accumulation (A₂B) vs. GTPγS binding (A₁) assays .
  • Cell lines : HEK293 vs. CHO cells exhibit variable receptor glycosylation, altering ligand binding .
  • Radioligand choice : Competition with [³H]PSB-603 (A₂B-selective) vs. [³H]DPCPX (A₁-selective) .

What analytical methods confirm metabolite formation in hepatic microsomes?

  • LC-MS/MS : Monitor demethylation (loss of -OCH₃, Δm/z = -15.99) and ester hydrolysis (m/z 379.44 → 321.38) .
  • CYP450 inhibition assays : Use ketoconazole (CYP3A4 inhibitor) to identify major metabolic pathways .
  • Synthetic standards : Compare retention times with synthesized metabolites (e.g., free thiol or carboxylic acid derivatives) .

How can elemental analysis and HRMS resolve purity discrepancies in batch synthesis?

  • CHNS analysis : Confirm theoretical vs. experimental %C/%N (e.g., C₂₀H₁₈N₄O₃S: Calc. C 59.10%, N 13.79%) .
  • HRMS : Use ESI+ mode to verify [M+H]⁺ (e.g., m/z 379.1198 for C19H17N5O2S) with <3 ppm error .
  • HPLC-DAD : Purity >98% at λ = 254 nm (cyano absorption) with C18 column and acetonitrile/water gradient .

What in vitro models best predict in vivo antineuropathic activity?

  • Chronic constriction injury (CCI) rats : Measure mechanical allodynia (von Frey test) after oral dosing (10 mg/kg) .
  • Microglial activation assays : Quantify TNF-α suppression in LPS-stimulated BV2 cells (IC₅₀ ~50 nM) .
  • Adenosine uptake inhibition : Use [³H]NBTI in astrocytes to assess ENT1/2 modulation, a key mechanism in neuropathy .

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